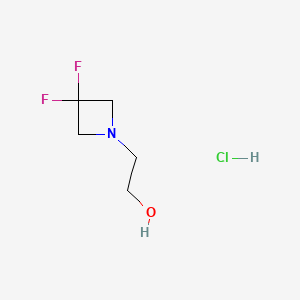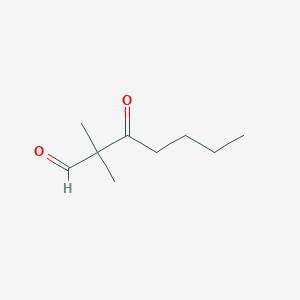
N-(furan-2-ylmethyl)-N'-methylhydrazine-1,2-dicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide is a chemical compound that belongs to the class of hydrazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide typically involves the reaction of furan-2-carboxaldehyde with methylhydrazine and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide has several scientific research applications:
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydrazine and thioamide groups, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and a hydrazine moiety but differs in its additional hydroxybenzene group.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound includes an indole ring, making it structurally distinct but functionally similar in terms of its potential biological activities.
Uniqueness
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide is unique due to its specific combination of a furan ring, a methyl group, and a hydrazine moiety. This unique structure allows it to form stable complexes with metal ions and interact with various biological molecules, making it a compound of significant interest in scientific research .
特性
分子式 |
C8H12N4OS2 |
|---|---|
分子量 |
244.3 g/mol |
IUPAC名 |
1-(furan-2-ylmethyl)-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C8H12N4OS2/c1-9-7(14)11-12-8(15)10-5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H2,9,11,14)(H2,10,12,15) |
InChIキー |
RXOIXJSYXCVFTF-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NNC(=S)NCC1=CC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


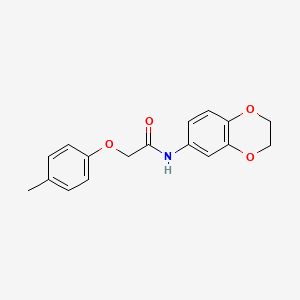
![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
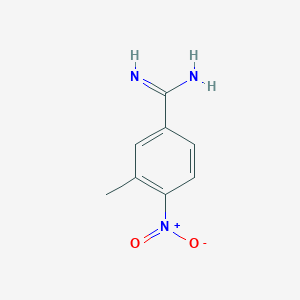
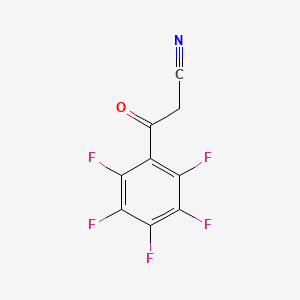
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)

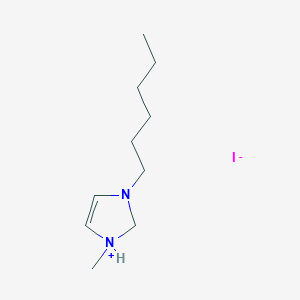
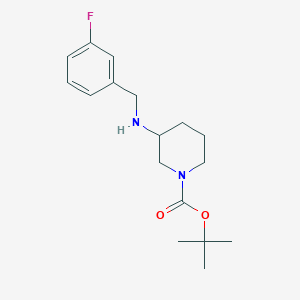
![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)
